

# A Comparative Analysis of L-Psicose and Erythritol on Gut Microbiota

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## Compound of Interest

Compound Name: **L-Psicose**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two low-calorie sweeteners, **L-Psicose** (also known as D-allulose) and erythritol, on the gut microbiota. The information presented is based on available scientific literature and aims to provide an objective overview to inform research and development in the fields of nutrition, pharmacology, and gut health.

## Executive Summary

**L-Psicose** and erythritol are both sugar substitutes with growing popularity. While both offer the advantage of low caloric content, their interactions with the complex ecosystem of the gut microbiota appear to differ significantly. Current research indicates that erythritol is largely resistant to fermentation by human gut bacteria, exerting a minimal direct impact on the composition of the microbiome. In contrast, the limited data on **L-Psicose** suggests it may be partially fermented, although the extent and consequences of this fermentation in healthy humans are not yet well-established. Notably, studies in animal models have raised concerns about the potential for **L-Psicose** to exacerbate inflammatory conditions in the gut, a contrast to some findings that suggest anti-inflammatory potential for erythritol-derived metabolites.

## Comparative Impact on Gut Microbiota Composition

Current research presents a clearer picture for erythritol's impact on the gut microbiota compared to **L-Psicose**, for which human studies are scarce.

Erythritol: The majority of ingested erythritol is absorbed in the small intestine and excreted unchanged in the urine, with only a small fraction reaching the colon where the gut microbiota resides[1][2]. Consequently, in vitro and human studies have generally shown that erythritol is not fermented by the gut microbiota and has a negligible effect on the overall composition and diversity of the gut microbiome[1][3].

**L-Psicose:** Data on the impact of **L-Psicose** on the human gut microbiota is limited. Studies in rats suggest that a portion of ingested **L-Psicose** is not absorbed and is fermented in the cecum by the intestinal microflora. However, a study in humans reported low fermentability[4]. A study in a mouse model of colitis found that D-psicose intake exacerbated the condition, which was associated with alterations in the gut microbiota.

## Influence on Short-Chain Fatty Acid (SCFA) Production

Short-chain fatty acids are key metabolites produced by the gut microbiota that play a crucial role in gut health and host metabolism.

Erythritol: While largely unfermented in humans, some animal studies suggest that the small amount of erythritol that reaches the colon can be metabolized by the microbiota to produce SCFAs. One study in high-fat diet-fed mice found that erythritol administration increased the concentrations of acetic acid, propanoic acid, and butanoic acid in the serum, feces, and white adipose tissue[5]. An in vitro study using a human gut microbial community also reported an enhancement of butyric and pentanoic acid production with erythritol treatment[6].

**L-Psicose:** The limited data available suggests that **L-Psicose** may be fermented to SCFAs, though the extent of this in humans is unclear. A study in rats fed diets containing D-psicose showed evidence of short-chain fatty acid production in the cecum.

Table 1: Comparative Summary of **L-Psicose** and Erythritol Effects on Gut Microbiota

Feature	L-Psicose	Erythritol
Fermentation by Gut Microbiota	Partially fermented in rats; low fermentability reported in humans.	Minimally fermented in humans[1].
Impact on Microbial Diversity	Data in healthy humans is lacking.	Generally considered to have no significant impact in humans[3].
Key Microbial Changes	Data in healthy humans is lacking.	Generally no significant changes reported in humans[3].
SCFA Production	Evidence of SCFA production in rats.	May increase SCFA (acetate, propionate, butyrate) production in mice[5][6].
Impact on Gut Barrier Function	May exacerbate dysfunction in a colitis mouse model.	Limited data; potential for modulation of gut epithelial structure suggested by animal studies.

## Experimental Protocols

### In Vitro Fermentation of Sweeteners by Human Fecal Microbiota

This protocol is a generalized procedure for assessing the fermentability of substrates like **L-Psicose** and erythritol by the human gut microbiota.

**Objective:** To determine the extent of fermentation and the production of short-chain fatty acids from **L-Psicose** and erythritol when incubated with human fecal microbiota.

#### Materials:

- Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases).

- Anaerobic workstation or chamber.
- Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).
- Test substrates: **L-Psicose** and erythritol.
- Positive control (e.g., inulin or fructooligosaccharides).
- Negative control (no substrate).
- Sterile, anaerobic culture tubes or vessels.
- Gas chromatography (GC) system for SCFA analysis.

#### Procedure:

- Fecal Inoculum Preparation: Within two hours of collection, homogenize fresh fecal samples (10-20% w/v) in a pre-reduced anaerobic buffer inside an anaerobic chamber[7]. Filter the slurry through sterile cheesecloth to remove large particulate matter.
- Fermentation Setup: In the anaerobic chamber, dispense the basal medium into sterile culture tubes. Add the test substrates (**L-Psicose**, erythritol), positive control, and no substrate (for the negative control) to their respective tubes to a final concentration (e.g., 1% w/v).
- Inoculation: Inoculate each tube with the prepared fecal slurry (e.g., 10% v/v).
- Incubation: Seal the tubes and incubate at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).
- Sampling and Analysis: At each time point, collect an aliquot from each fermentation vessel.
  - pH Measurement: Measure the pH of the culture medium.
  - SCFA Analysis: Centrifuge the aliquot to pellet bacterial cells. Acidify the supernatant and analyze for SCFA concentrations (acetate, propionate, butyrate, etc.) using gas chromatography with a flame ionization detector (GC-FID)[8].

- Substrate Utilization: Measure the disappearance of the substrate over time using an appropriate analytical method (e.g., HPLC).

## 16S rRNA Gene Sequencing for Gut Microbiota Profiling

This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.

**Objective:** To characterize the taxonomic composition of the gut microbiota following dietary intervention with **L-Psicose** or erythritol.

**Procedure:**

- **Fecal Sample Collection and Storage:** Collect fecal samples from subjects before and after the intervention period. Immediately freeze samples at -80°C to preserve microbial DNA.
- **DNA Extraction:** Extract total genomic DNA from a weighed amount of fecal sample using a commercially available fecal DNA extraction kit, following the manufacturer's instructions.
- **PCR Amplification of 16S rRNA Gene:** Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers. These primers are typically tagged with adaptors for sequencing.
- **Library Preparation and Sequencing:** Purify the PCR products and prepare a sequencing library. Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
- **Bioinformatic Analysis:**
  - **Quality Control:** Process the raw sequencing reads to remove low-quality sequences and adaptors.
  - **OTU Clustering/ASV Inference:** Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%) or infer Amplicon Sequence Variants (ASVs).
  - **Taxonomic Assignment:** Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

- Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare microbial composition between samples/groups[9].
- Statistical Analysis: Use appropriate statistical tests to identify significant differences in microbial taxa and diversity between the intervention and control groups.

## Assessment of Intestinal Permeability

The lactulose-to-mannitol (L/M) ratio test is a common non-invasive method to assess small intestinal permeability.

Objective: To evaluate the effect of **L-Psicose** or erythritol consumption on intestinal barrier function.

Procedure:

- Subject Preparation: Subjects fast overnight.
- Probe Administration: Subjects ingest a solution containing a known amount of lactulose and mannitol.
- Urine Collection: Collect all urine produced over a specific period (e.g., 5-6 hours) following the ingestion of the sugar solution.
- Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.
- Calculation of L/M Ratio: Calculate the percentage of ingested lactulose and mannitol excreted in the urine. The ratio of the percentage of lactulose to the percentage of mannitol is then determined. An increased L/M ratio is indicative of increased intestinal permeability[10].

## Signaling Pathways and Experimental Workflows

### Experimental Workflow for Gut Microbiota Analysis

Experimental workflow for gut microbiota and SCFA analysis.

## SCFA-Mediated Host Signaling Pathway



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SCFA-mediated host signaling pathway.

## Conclusion and Future Directions

The current body of scientific evidence suggests that erythritol has a minimal impact on the human gut microbiota due to its limited fermentation. While some animal studies indicate a potential for increased SCFA production, further research in humans is needed to confirm these findings and elucidate their physiological relevance.

The effects of **L-Psicose** on the gut microbiota are less understood, with a notable lack of human clinical trials in healthy populations. While there is some evidence for its fermentation in animal models, the conflicting report of low fermentability in humans and the adverse effects observed in a colitis mouse model highlight the urgent need for more rigorous investigation.

For researchers, scientists, and drug development professionals, the differential effects of these two sweeteners on the gut microbiota present both opportunities and challenges. Erythritol may be a suitable option where minimal microbial interaction is desired. The potential for **L-Psicose** to modulate the gut microbiota warrants further exploration, with a critical need to understand its effects in a healthy human gut to ensure its safety and to explore any potential prebiotic activity. Future studies should focus on well-controlled human clinical trials to provide the quantitative data necessary for a definitive comparison of these two popular sugar substitutes.

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